molecular formula C10H17ClO2S B13236324 Spiro[4.5]decane-8-sulfonyl chloride

Spiro[4.5]decane-8-sulfonyl chloride

Cat. No.: B13236324
M. Wt: 236.76 g/mol
InChI Key: YKQJIVPKMIVFMB-UHFFFAOYSA-N
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Description

Spiro[4.5]decane-8-sulfonyl chloride is a chemical compound with the molecular formula C10H17ClO2S. It features a spirocyclic structure, which means it has two rings that share a single atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[4.5]decane-8-sulfonyl chloride typically involves the formation of the spirocyclic core followed by the introduction of the sulfonyl chloride group. One common method involves the reaction of a suitable spirocyclic precursor with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Spiro[4.5]decane-8-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The spirocyclic core can undergo oxidation to form spirocyclic ketones or lactones under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride

    Oxidizing Agents: Potassium permanganate, chromium trioxide

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols

    Sulfonothioate Derivatives: Formed by the reaction with thiols

    Spirocyclic Ketones/Lactones: Formed by oxidation of the spirocyclic core

Scientific Research Applications

Spiro[4.5]decane-8-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[4.5]decane-8-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes. For example, as a prolyl hydroxylase domain inhibitor, it binds to the active site of the enzyme and competes with natural substrates, thereby modulating the enzyme’s activity . This interaction can affect various biological pathways, including those involved in oxygen sensing and response.

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.5]decanone: Another spirocyclic compound with a similar core structure but different functional groups.

    Spiro[5.5]undecane: A larger spirocyclic compound with an additional carbon atom in one of the rings.

Uniqueness

Spiro[4Its ability to undergo a variety of chemical reactions and its potential as a prolyl hydroxylase domain inhibitor make it a valuable compound in both research and industrial contexts .

Properties

Molecular Formula

C10H17ClO2S

Molecular Weight

236.76 g/mol

IUPAC Name

spiro[4.5]decane-8-sulfonyl chloride

InChI

InChI=1S/C10H17ClO2S/c11-14(12,13)9-3-7-10(8-4-9)5-1-2-6-10/h9H,1-8H2

InChI Key

YKQJIVPKMIVFMB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCC(CC2)S(=O)(=O)Cl

Origin of Product

United States

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